2-Bromo-4-phenylbutanoic acid
CAS No.: 16503-46-1
Cat. No.: VC21051264
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16503-46-1 |
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Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.1 g/mol |
IUPAC Name | 2-bromo-4-phenylbutanoic acid |
Standard InChI | InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
Standard InChI Key | DJQJKQPODCNTSE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC(C(=O)O)Br |
Canonical SMILES | C1=CC=C(C=C1)CCC(C(=O)O)Br |
Introduction
Chemical Structure and Properties
2-Bromo-4-phenylbutanoic acid has the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . The structure consists of a butanoic acid backbone modified with a bromine substitution at the alpha position and a phenyl group at the terminal carbon.
Physical Properties
The physical properties of 2-Bromo-4-phenylbutanoic acid are summarized in the following table:
Structural Identifiers
The compound can be identified using various chemical notation systems as detailed below:
Stereochemistry
2-Bromo-4-phenylbutanoic acid contains a stereogenic center at the alpha carbon (C-2) where the bromine atom is attached, resulting in potential R and S enantiomers. The specific R-enantiomer ((R)-2-Bromo-4-phenylbutyric acid, CAS 121842-76-0) has been specifically studied in medicinal chemistry research .
Synthesis Methods
Several methodologies have been documented for the synthesis of 2-Bromo-4-phenylbutanoic acid, with particular emphasis on stereoselective approaches for obtaining specific enantiomers.
Diazotization Method
For the synthesis of the R-enantiomer, researchers have reported a method involving hydrogen bromide and sodium nitrite at 0°C with a 2-hour reaction time. This process yields (R)-2-Bromo-4-phenylbutyric acid with 98% purity . This method was documented by Coric, Pascale; Turcaud, Serge; Meudal, Hervé; Roques, Bernard Pierre; and Fournie-Zaluski, Marie-Claude in the Journal of Medicinal Chemistry (1996, vol. 39, #6, pp. 1210-1219) .
General Bromination Approaches
Based on established organic chemistry principles, alpha-bromination of carboxylic acids typically employs:
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Molecular bromine (Br₂) with a Lewis acid catalyst
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N-bromosuccinimide (NBS) in an appropriate solvent system
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Hell-Volhard-Zelinsky reaction conditions for selective alpha-bromination
These approaches represent standard synthetic pathways for introducing bromine at the alpha position of carboxylic acids, though specific yield and stereoselectivity may vary depending on reaction conditions .
Chemical Reactivity
The presence of both a carboxylic acid group and an alpha-bromine substituent makes 2-Bromo-4-phenylbutanoic acid particularly reactive in various chemical transformations.
Nucleophilic Substitution Reactions
The alpha-bromo position is highly susceptible to nucleophilic substitution reactions, following predominantly an SN2 mechanism. Common nucleophiles that can displace the bromine include:
Esterification Reactions
The carboxylic acid function readily undergoes esterification reactions with alcohols to form the corresponding esters. The anionic form, 2-Bromo-4-phenylbutanoate (C₁₀H₁₀BrO₂⁻), is documented in PubChem with CID 21274060 .
Acid-Base Reactions
As a carboxylic acid, the compound participates in acid-base equilibria, forming corresponding carboxylate salts with appropriate bases .
Applications and Research Findings
Synthetic Applications
2-Bromo-4-phenylbutanoic acid serves as a valuable synthetic intermediate in organic chemistry for several reasons:
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The alpha-bromo functionality allows for introduction of various substituents through nucleophilic substitution
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The phenyl group provides opportunities for further functionalization through aromatic substitution reactions
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The carboxylic acid moiety can be transformed into numerous derivatives (esters, amides, acid chlorides)
Comparison with Similar Compounds
Comparison with Related Brominated Compounds
Comparison with Non-brominated Analogue
4-Phenylbutanoic acid (C₁₀H₁₂O₂) represents the parent compound without the bromine substitution. The comparison highlights significant differences in properties:
Analytical Methods
Standard analytical techniques for characterizing 2-Bromo-4-phenylbutanoic acid include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR typically shows characteristic signals for the alpha proton (adjacent to bromine), methylene protons, and aromatic protons
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¹³C NMR reveals the carboxylic carbon (≈170-180 ppm), the alpha carbon bearing bromine, and aromatic carbons
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Infrared (IR) Spectroscopy
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Characteristic absorption bands for carboxylic acid (≈1700-1725 cm⁻¹), C-Br bond (≈550-650 cm⁻¹), and aromatic C=C stretching
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Mass Spectrometry
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Molecular ion peak at m/z ≈242/244 (reflecting bromine isotope pattern)
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Characteristic fragmentation patterns showing loss of bromine, carboxyl group, etc.
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X-ray Crystallography
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For definitive determination of three-dimensional structure and absolute configuration of specific enantiomers
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